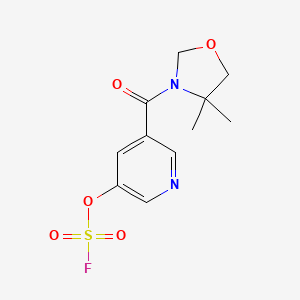
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
作用機序
The mechanism of action of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is not well understood. However, studies have shown that this compound has the potential to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may be due to the presence of the sulfonyl group in the molecule, which is known to interact with the active site of enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has the potential to exhibit various biochemical and physiological effects. This compound has been shown to possess antitumor activity, which may be due to its ability to inhibit enzymes involved in tumor growth. Additionally, this compound has been shown to possess anticholinesterase activity, which may be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, and the yield is relatively high. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine. One potential direction is the synthesis of novel bioactive molecules using this compound as a starting material. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound may lead to improved yields and increased efficiency in its use.
合成法
The synthesis of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has been achieved using various methods, including the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods include the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidin-2-one in the presence of a coupling agent. The yield of this compound has been reported to be in the range of 50-70%.
科学的研究の応用
The potential applications of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a building block for the synthesis of potent antitumor agents. Additionally, 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has been used as a ligand in the synthesis of metal complexes for catalytic applications.
特性
IUPAC Name |
3-(5-fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c1-11(2)6-18-7-14(11)10(15)8-3-9(5-13-4-8)19-20(12,16)17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYCLKSHIAMLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
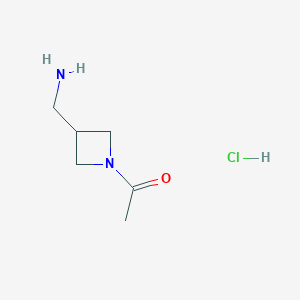
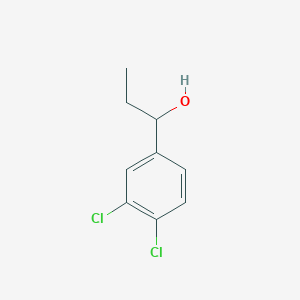
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)
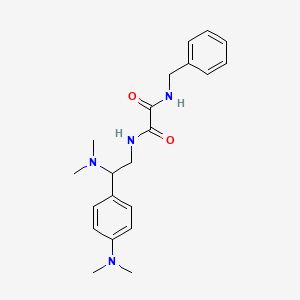
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)
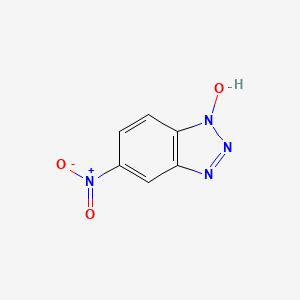
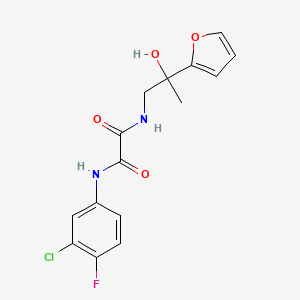
![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2757504.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)